3,5-Diaminobenzonitrile
Overview
Description
3,5-Diaminobenzonitrile (3,5-DABN) is an organic compound containing two amine groups and a benzonitrile group. It is a colorless, odorless, and crystalline solid at room temperature. 3,5-DABN is used in a variety of scientific applications, including organic synthesis, biochemistry, and pharmacology. It is also used as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Scientific Research Applications
Corrosion Inhibition
3,4-Diaminobenzonitrile, a closely related compound to 3,5-Diaminobenzonitrile, has been studied for its efficiency in inhibiting steel corrosion. Techniques like electrochemical impedance spectroscopy and potentiodynamic measurements were used to assess its effectiveness, demonstrating its potential as a corrosion inhibitor (Sığırcık, Tüken, & Erbil, 2016).
Electrochemical Synthesis
4-Chloro-3,5-diaminobenzonitrile, a derivative of 3,5-Diaminobenzonitrile, can be prepared through indirect electrochemical reduction. This process involves reducing Sn4+ to Sn2+ and then utilizing it to produce 4-Chloro-3,5-diaminobenzonitrile under optimized conditions. This method highlights the versatility of electrochemistry in synthesizing complex organic compounds (Yang Guo-gang, 2009).
Environmental Degradation of Pharmaceuticals
The iodinated X-ray contrast medium diatrizoate, known for its persistence in the environment, can be removed through anaerobic processes. One of the transformation products identified in this degradation process is 3,5-diaminobenzoic acid. This finding is crucial for understanding the environmental fate of such pharmaceuticals and developing strategies for their removal (Redeker, Wick, Meermann, & Ternes, 2014).
Energetic Materials Research
3,5-Diaminobenzonitrile derivatives are being explored for their potential in creating high-density energetic materials. These materials are being studied for their properties like density, thermal stability, and detonation performance, which are important for applications in explosives and propellants (Thottempudi & Shreeve, 2011).
Synthesis of Stable Isotopes
[13C6]3,4-Diaminobenzoic acid, a stable isotope derivative of 3,5-Diaminobenzonitrile, can be synthesized for use in mass spectrometry internal assays. The synthesis involves a series of steps starting from [13C6]aniline, showcasing the compound's utility in analytical chemistry (Donahue, Jentsch, & Simons, 2017).
Fluorescence Sensing
3,5-Diaminobenzonitrile and its derivatives are being used as fluorescent probes, for instance, in detecting caffeine in beverages. This application demonstrates the versatility of the compound in analytical methodologies, contributing significantly to food safety and quality assurance (Du, Ma, Gu, Li, & Chen, 2020).
Polymer Science
Manipulating the polymerization of 3,5-Diaminobenzoic Acid with a bromate oscillator shows the potential of 3,5-Diaminobenzonitrile in polymer science. The study reveals how varying concentrations of bromate can influence the polymerization process, indicating applications in material science and engineering (Tang & Wang, 2020).
properties
IUPAC Name |
3,5-diaminobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWINPIZUWNKSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512525 | |
Record name | 3,5-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminobenzonitrile | |
CAS RN |
33786-93-5 | |
Record name | 3,5-Diaminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33786-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diaminobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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